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Compound of Interest

Compound Name: Amfos

Cat. No.: B161351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phosphine ligand Amphos, formally known

as [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, through the lens of experimental data

and computational studies. By cross-validating experimental results with theoretical

calculations, researchers can gain deeper insights into the molecular structure, electronic

properties, and reactivity of this versatile ligand, which is crucial for its application in catalysis

and drug development.

Molecular Structure and Properties: Experimental
vs. Computational Data
The structural and electronic properties of Amphos have been investigated using various

experimental techniques and computational methods. A comparison of these findings provides

a comprehensive understanding of the ligand's behavior in both the solid state and in solution.

Table 1: Comparison of Experimental and Computed Properties of Amphos
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Property
Experimental
Value/Method

Computational
Value/Method

Molecular Formula C₁₆H₂₈NP C₁₆H₂₈NP

Molecular Weight 265.37 g/mol 265.37 g/mol

Crystal System Monoclinic[1] -

Space Group P2₁/c[1] -

P-C(aryl) Bond Length
1.84 Å (average from COD ID

4027849)[1]

Typically calculated using DFT

(e.g., B3LYP/6-31G)

P-C(tert-butyl) Bond Length
1.89 Å (average from COD ID

4027849)[1]

Typically calculated using DFT

(e.g., B3LYP/6-31G)

³¹P NMR Chemical Shift (δ)
Varies in complexes (e.g., in

Pd complexes)

Can be predicted using DFT

calculations[2]

¹H NMR Chemical Shift (δ)
Specific shifts for aromatic and

alkyl protons

Can be predicted using DFT

calculations

¹³C NMR Chemical Shift (δ)
Specific shifts for aromatic and

alkyl carbons

Can be predicted using DFT

calculations

Experimental Protocols
Synthesis and Characterization of Amphos
The synthesis of Amphos is typically achieved through the reaction of a di-tert-butylphosphine

precursor with a suitable N,N-dimethylaniline derivative. Characterization involves standard

spectroscopic techniques to confirm the structure and purity of the ligand.

Experimental Workflow for Amphos Synthesis and Characterization
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Workflow for the synthesis and characterization of Amphos.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of Amphos in solution. ¹H,

¹³C, and ³¹P NMR spectra provide detailed information about the chemical environment of each

atom.

Sample Preparation: A small amount of the purified Amphos ligand is dissolved in a

deuterated solvent (e.g., CDCl₃).

Data Acquisition: Spectra are recorded on a high-field NMR spectrometer.

Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are

analyzed to elucidate the molecular structure.

X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the three-dimensional

structure of Amphos in the solid state, including bond lengths and angles.[3][4]

Crystallization: Single crystals of Amphos are grown from a suitable solvent system.
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Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays.

The diffraction pattern is collected by a detector.[3]

Structure Solution and Refinement: The collected data is processed to determine the

electron density map and refine the atomic positions.[3]

Computational Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), is widely used to

predict the properties of phosphine ligands like Amphos.[5] These calculations provide valuable

insights that complement experimental findings.

Geometry Optimization
The first step in most computational studies is to determine the lowest energy (most stable)

three-dimensional structure of the molecule.

Method: A functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen.

Procedure: The calculation iteratively adjusts the atomic coordinates to find a minimum on

the potential energy surface.

Output: The optimized geometry provides bond lengths, bond angles, and dihedral angles.

Calculation of Spectroscopic Properties
Once the geometry is optimized, various spectroscopic properties can be calculated and

compared with experimental data.

NMR Chemical Shifts: The magnetic shielding tensors are calculated to predict the NMR

chemical shifts.[2]

Vibrational Frequencies: The vibrational modes are calculated to predict the infrared (IR)

spectrum.

Logical Flow for Cross-Validation
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Logical workflow for cross-validating experimental and computational data.

Application in Catalysis: A Signaling Pathway
Perspective
Amphos is often employed as a ligand in transition metal-catalyzed cross-coupling reactions,

such as the Suzuki-Miyaura coupling. The electronic and steric properties of Amphos play a

critical role in the efficiency and selectivity of the catalytic cycle.
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Simplified Suzuki-Miyaura Catalytic Cycle with a Pd-Amphos Catalyst

A simplified catalytic cycle where Amphos (L) facilitates cross-coupling.

The electron-donating dimethylamino group and the bulky tert-butyl groups on the Amphos

ligand influence the rates of oxidative addition and reductive elimination, thereby affecting the

overall catalytic turnover frequency. Computational studies can model the transition states of

these elementary steps, providing insights that are difficult to obtain experimentally.

Conclusion
The cross-validation of experimental data with computational studies provides a robust

framework for understanding the properties and reactivity of the Amphos ligand. Experimental

techniques like NMR and X-ray crystallography offer precise measurements of molecular

structure in solution and the solid state, respectively. Computational methods, particularly DFT,

allow for the prediction of these properties and provide a theoretical basis for interpreting

experimental observations. This integrated approach is invaluable for the rational design of

catalysts and the development of new chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Cross-Validation of Experimental and Computational
Studies on Amphos: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161351#cross-validation-of-experimental-results-
with-computational-studies-of-amphos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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